Eucomol

cholangiocarcinoma cytotoxicity selectivity homoisoflavonoid SAR

Eucomol (CAS 17934-12-2) is a naturally occurring homoisoflavonoid first isolated from Eucomis bicolor bulbs and classified as a 3-benzyl-4-chromanone (sappanin-type) homoisoflavanone. Its IUPAC name is 3,5,7-trihydroxy-3-(4-methoxybenzyl)-4-chromanone, with molecular formula C₁₇H₁₆O₆ and molecular weight 316.31 g/mol.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
Cat. No. B600399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucomol
Synonyms3,5,7-Trihydroxy-4′-methoxyhomoisoflavanone;  (3S)-2,3-Dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
InChIInChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1
InChIKeyBLSFQQNRFOVLGQ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eucomol Procurement Guide: Homoisoflavonoid Identity, Classification, and Core Properties


Eucomol (CAS 17934-12-2) is a naturally occurring homoisoflavonoid first isolated from Eucomis bicolor bulbs and classified as a 3-benzyl-4-chromanone (sappanin-type) homoisoflavanone [1]. Its IUPAC name is 3,5,7-trihydroxy-3-(4-methoxybenzyl)-4-chromanone, with molecular formula C₁₇H₁₆O₆ and molecular weight 316.31 g/mol. Unlike its closest structural analog eucomin, eucomol lacks the exocyclic Δ³,⁹ double bond, possessing instead a saturated C3–C9 linkage that renders it a homoisoflavanone rather than a homoisoflavone [2]. The compound has been isolated from multiple Asparagaceae species including Eucomis vandermerwei, Eucomis bicolor, and Dracaena cochinchinensis, and has demonstrated quantifiable cytotoxic, tyrosinase-inhibitory, and chalcone synthase-inhibitory activities .

Why Generic Homoisoflavonoid Substitution Fails: Eucomol-Specific Differentiation Drivers


Homoisoflavonoids within the 3-benzylchroman-4-one subclass cannot be generically interchanged for scientific procurement because their biological selectivity profiles diverge sharply based on subtle structural variations. Eucomol exhibits a unique 3.6-fold selectivity for the cholangiocarcinoma cell line KKU-M156 (IC₅₀ 7.12 µg/mL) over the hepatocarcinoma line HepG2 (IC₅₀ 25.76 µg/mL), whereas the co-isolated analog Loureirin B shows nearly equipotent activity across both lines [1]. Furthermore, the saturated C3–C9 bond in eucomol eliminates the E/Z isomerism artifact problem documented for eucomin, where only the (Z)-isomer is genuine and the (E)-isomer is an isolation artifact [2]. These compound-specific features mean that substituting one homoisoflavonoid for another—even within the same plant extract—yields materially different experimental outcomes in cytotoxicity, anti-inflammatory, and enzyme-inhibition assays.

Eucomol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


KKU-M156 Cholangiocarcinoma Selectivity vs. Loureirin B: 3.0-Fold Higher Potency with 1.6-Fold Higher Selective Index

In the only published head-to-head comparison from Prommee et al. (2022), eucomol demonstrated 3.0-fold greater potency against the cholangiocarcinoma cell line KKU-M156 (IC₅₀ = 7.12 ± 0.56 µg/mL) compared with the comparator Loureirin B (IC₅₀ = 21.26 ± 3.17 µg/mL), while displaying comparable potency against the hepatocarcinoma line HepG2 (eucomol IC₅₀ = 25.76 ± 1.56 µg/mL vs. Loureirin B IC₅₀ = 20.02 ± 0.46 µg/mL). Eucomol's selective index for KKU-M156 (SI = 6.5, calculated as IC₅₀ HaCaT/IC₅₀ KKU-M156) is 1.6-fold higher than Loureirin B's SI of 4.1, indicating a wider therapeutic window against non-cancerous keratinocytes [1].

cholangiocarcinoma cytotoxicity selectivity homoisoflavonoid SAR

Structural Differentiation from Eucomin: Saturated C3–C9 Bond Eliminates E/Z Isomer Artifact Risk

Eucomol possesses a saturated C3–C9 bond (3-benzylchroman-4-one) that eliminates the exocyclic double-bond isomerism present in eucomin (3-benzylidenechroman-4-one). Heller and Tamm (1976) demonstrated that only (Z)-eucomin is the genuine natural product, with (E)-eucomin being an isolation artifact [1]. Because eucomol lacks this double bond entirely, it exists as a single configurational entity—there is no E/Z ambiguity. This structural distinction also manifests in physicochemical properties: eucomol has XlogP = 2.40 and TPSA = 96.20 Ų, whereas eucomin has XlogP = 3.10 and TPSA = 76.00 Ų, reflecting the impact of the additional sp³ hydroxyl-bearing carbon at C-3 in eucomol [2].

homoisoflavonoid structural identity E/Z isomerism natural product authenticity

Negative Anti-Inflammatory NO Inhibition Profile Distinguishes Eucomol from Active Homoisoflavonoid Analogs

In a cross-study comparison, eucomol (compound 5 in Xu et al., 2016) was tested alongside four other flavonoids in an LPS-induced nitric oxide (NO) production assay using RAW 264.7 macrophages, and showed no significant inhibitory activity [1]. By contrast, three co-tested flavonoids in the same panel—saniculamin A (IC₅₀ = 2.31 µM), saniculamin B (IC₅₀ = 4.48 µM), and brosimacutin (IC₅₀ = 16.52 µM)—all exhibited quantifiable, concentration-dependent NO inhibition. This negative result is consistent with the observation from Prommee et al. (2022) that eucomol's anti-inflammatory activity in the D. cochinchinensis system operates primarily through TNF-α pathway modulation rather than direct NO suppression [2]. The absence of NO inhibitory activity constitutes a meaningful negative differentiation marker for researchers who require compound clean-up in NO-based anti-inflammatory screening cascades.

anti-inflammatory screening LPS-induced NO production negative differentiation

Differential Cytotoxicity Among Co-Isolated D. cochinchinensis Compounds: Eucomol Is the Most KKU-M156-Selective Agent

In the Prommee et al. (2022) study, three compounds isolated from the same D. cochinchinensis ethanolic extract were tested in parallel: eucomol (P3), Loureirin B (P1), and 4-Hydroxy-2,4'-dimethoxydihydrochalcone (P2). Eucomol was the only compound to exhibit a pronounced KKU-M156-selective profile: its KKU-M156 potency (7.12 µg/mL) was 3.0-fold and 4.7-fold greater than Loureirin B (21.26 µg/mL) and 4-Hydroxy-2,4'-dimethoxydihydrochalcone (33.21 µg/mL), respectively [1]. Conversely, for HepG2 cells, eucomol was the least potent (25.76 µg/mL) compared to the two comparators (20.02 and 20.71 µg/mL). This inverse selectivity pattern—high KKU-M156 potency paired with lower HepG2 potency—is unique among the three co-isolated compounds and cannot be predicted from structural similarity alone.

Dracaena cochinchinensis liver cancer comparative phytochemistry

3-Dehydroxy-3'-Hydroxyeucomol Derivative: SAR Evidence for C3-Hydroxyl Group Contribution to Cytotoxic Potency

The eucomol derivative 3-dehydroxy-3'-hydroxyeucomol—differing from eucomol by loss of the C3-hydroxyl and gain of a 3'-hydroxyl on the B-ring—was evaluated by El-Elimat et al. (2022) against a panel of human cancer cell lines, yielding IC₅₀ values of 0.62 µM (MDA-MB-435 melanoma), 5.36 µM (MDA-MB-231 breast), and 2.52 µM (OVCAR3 ovarian) [1]. While eucomol itself was not tested in this particular panel, the nanomolar-range activity of the 3-dehydroxy derivative against MDA-MB-435 (0.62 µM ≈ 0.20 µg/mL) is substantially more potent than eucomol's reported activity against hepatic cancer lines, suggesting that the C3-hydroxyl group may attenuate potency against certain solid tumor types. This structure-activity relationship (SAR) insight supports eucomol as a scaffold amenable to derivatization for enhanced potency.

eucomol derivatives MDA-MB-435 melanoma structure-activity relationship

Dual Enzyme Inhibition: Tyrosinase Binding and Chalcone Synthase Competitive Inhibition as Alternative Target Profile

Eucomol has been characterized as a stilbene derivative that binds to the flavonoid binding sites on tyrosinase, inhibiting melanogenesis, and additionally acts as a competitive inhibitor of chalcone synthase and dihydroflavonol reductase in plant flavonoid biosynthesis pathways . This dual enzyme-inhibitory profile distinguishes eucomol from eucomin, which has been primarily characterized as a COX-2 inhibitor with anti-inflammatory properties . While quantitative IC₅₀ values for eucomol's tyrosinase inhibition have not been reported in the accessible literature, the binding-site specificity (flavonoid binding pocket of tyrosinase) provides a mechanistic rationale for differentiated biological outcomes compared with other homoisoflavonoids that lack this interaction.

tyrosinase inhibition chalcone synthase melanogenesis flavonoid biosynthesis

Eucomol Best-Fit Research and Procurement Application Scenarios


Cholangiocarcinoma (KKU-M156) Mechanistic Studies Requiring Hepatocyte-Sparing Cytotoxicity

Eucomol is the preferred molecular probe for cholangiocarcinoma research programs due to its 3.6-fold selectivity for KKU-M156 (IC₅₀ = 7.12 µg/mL) over HepG2 (IC₅₀ = 25.76 µg/mL), with a 1.6-fold higher selective index (SI = 6.5) than the closest co-occurring analog Loureirin B (SI = 4.1) [1]. The compound's moderate HaCaT cytotoxicity (IC₅₀ = 46.55 µg/mL) provides a 6.5-fold therapeutic window specifically for KKU-M156 cells. Procurement recommendation: order eucomol with ≥98% purity (HPLC-verified) from D. cochinchinensis ethanolic extracts to ensure batch consistency matching the Prommee et al. (2022) reference data.

Homoisoflavonoid Scaffold Derivatization SAR Programs Targeting C3-Hydroxyl Modifications

Eucomol serves as an ideal starting scaffold for structure-activity relationship (SAR) programs because the C3-hydroxyl group can be chemically modified to tune cytotoxic potency. Evidence from the 3-dehydroxy-3'-hydroxyeucomol derivative demonstrates that removing the C3-hydroxyl while adding a 3'-hydroxyl on the B-ring yields nanomolar-range activity against MDA-MB-435 melanoma cells (IC₅₀ = 0.62 µM) [1]. The saturated C3–C9 bond in eucomol provides a stable scaffold backbone that, unlike the E/Z-isomerism-prone eucomin, generates a single homogeneous product upon derivatization [2]. Procurement recommendation: source eucomol at >95% purity with certificate of analysis confirming stereochemical integrity at C-3.

Negative Reference Standard for NO-Based Anti-Inflammatory Primary Screening Cascades

In anti-inflammatory drug discovery programs employing LPS-induced nitric oxide production as a primary screening endpoint, eucomol's confirmed lack of NO inhibitory activity—while structurally related flavonoids such as saniculamin A (IC₅₀ = 2.31 µM) and brosimacutin (IC₅₀ = 16.52 µM) show quantifiable inhibition [1]—positions it as a valuable negative reference standard. Its structural similarity to active homoisoflavonoids, combined with its NO-inactive profile, allows researchers to validate assay specificity and rule out non-specific matrix effects from homoisoflavonoid scaffolds. Procurement recommendation: maintain separate aliquots of eucomol as a dedicated negative control to avoid cross-contamination with NO-active flavonoids.

Dual-Target Melanogenesis and Plant Flavonoid Biosynthesis Enzyme Studies

Eucomol's documented binding to the flavonoid recognition site on tyrosinase and its competitive inhibition of chalcone synthase and dihydroflavonol reductase [1] make it a uniquely suited probe for dual-target enzyme studies spanning mammalian melanogenesis and plant secondary metabolism. Unlike eucomin, which targets COX-2 in inflammatory pathways, eucomol's enzyme-inhibition profile addresses a distinct biochemical niche [2]. Procurement recommendation: for tyrosinase binding assays, pre-dissolve eucomol in DMSO and confirm solubility limits, as the compound's XlogP of 2.40 and TPSA of 96.20 Ų may necessitate co-solvent optimization in aqueous enzyme assay buffers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eucomol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.